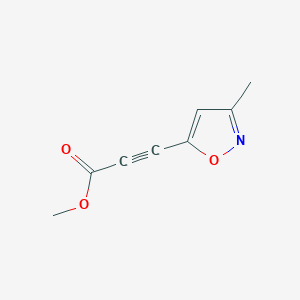
Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” is a chemical compound with the CAS Number: 2137579-32-7 . Its molecular weight is 165.15 and its IUPAC name is methyl 3-(3-methylisoxazol-5-yl)propiolate . The compound is also known by the synonym "Methyl 3-(3-methylisoxazol-5-yl)propiolate" .
Molecular Structure Analysis
The InChI code of the compound is 1S/C8H7NO3/c1-6-5-7 (12-9-6)3-4-8 (10)11-2/h5H,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C8H7NO3 . Its molecular weight is 165.15 . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Downstream Processing in Bioproduction
One study discusses the challenges and perspectives in the downstream processing of biologically produced diols, such as 1,3-propanediol and 2,3-butanediol, which have a wide range of applications. The separation technologies mentioned, such as aqueous two-phase extraction and pervaporation, could be relevant to the purification processes of Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate if produced biologically (Zhi-Long Xiu & A. Zeng, 2008).
Flavor Compounds in Foods
Another paper reviews the production and breakdown pathways of branched aldehydes, which are key flavor compounds in food. This research highlights the metabolic conversions and the impact of microbial and food composition on flavor compound formation. While not directly related, the methodology and analysis could provide insights into the flavor-related applications or biosynthesis pathways of oxazole derivatives (B. Smit, W. Engels, & G. Smit, 2009).
Synthesis and Applications of Heterocycles
The synthesis and applications of various heterocycles, including oxazoles, have been a subject of research. For instance, synthetic utilities of o-phenylenediamines for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines are discussed, demonstrating the versatility of heterocyclic compounds in chemical synthesis and their potential relevance to this compound (M. Ibrahim, 2011).
Methane Mitigation in Sustainable Farming
Research on 3-Nitrooxypropanol, a methane mitigant, highlights its role in reducing greenhouse gas emissions from ruminants. This demonstrates the impact of chemical compounds on environmental and agricultural sustainability, which may inspire research into the environmental applications of this compound (J. Marco-Contelles, 2023).
Safety and Hazards
Orientations Futures
The future directions of research on “Methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate” and similar compounds could involve exploring their potential biological activities, as oxazole derivatives have been found to exhibit a wide spectrum of biological activities . Further studies could also focus on optimizing their synthesis methods and investigating their chemical reactions in more detail.
Propriétés
IUPAC Name |
methyl 3-(3-methyl-1,2-oxazol-5-yl)prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-5-7(12-9-6)3-4-8(10)11-2/h5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAXKTNCUCRAQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C#CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~1~,N~1~-dimethyl-N~4~-{(Z)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]ethylidene}-1,4-benzenediamine](/img/structure/B2869742.png)
![3-[2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione](/img/structure/B2869746.png)


![N-(4-fluorophenyl)-3-methyl-N-(4-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2869753.png)
![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2869754.png)
![(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2869755.png)


![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2869760.png)
![(5,5-Dimethyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2869761.png)
![Spiro[2.4]heptane-6-carbaldehyde](/img/structure/B2869762.png)
![2-(4-chlorophenoxy)-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)acetamide](/img/structure/B2869763.png)
